Benzaldehyde (3-ME-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
Benzaldehyde (3-ME-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound with the molecular formula C18H22N6O2 and a molecular weight of 354.415 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research
Preparation Methods
The synthesis of Benzaldehyde (3-ME-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of benzaldehyde with a hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
Benzaldehyde (3-ME-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzaldehyde (3-ME-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Benzaldehyde (3-ME-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Benzaldehyde (3-ME-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can be compared with other similar compounds, such as:
Benzaldehyde (7-benzyl-3-ME-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone: This compound has a similar structure but with a benzyl group instead of a pentyl group.
2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone: This compound features a hydroxy group on the benzaldehyde moiety. These similar compounds share structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C18H22N6O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-[(2Z)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O2/c1-3-4-8-11-24-14-15(23(2)18(26)21-16(14)25)20-17(24)22-19-12-13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,20,22)(H,21,25,26)/b19-12- |
InChI Key |
VDWHFKNAJNOFSP-UNOMPAQXSA-N |
Isomeric SMILES |
CCCCCN1C2=C(N=C1N/N=C\C3=CC=CC=C3)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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